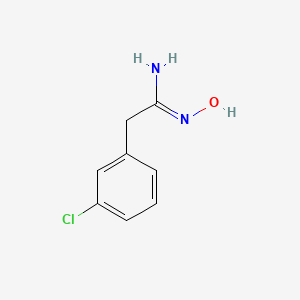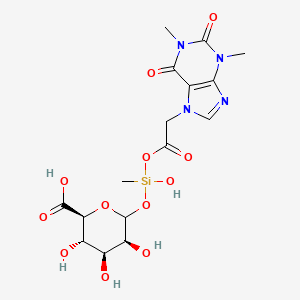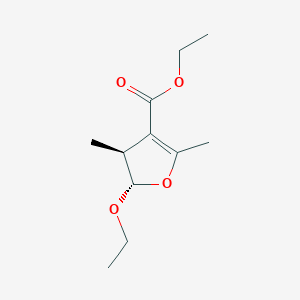
2-(3-氯苯基)-N'-羟乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N'-hydroxyethanimidamide, also known as 2-(3-chlorophenyl)-N'-hydroxyethanimidamide, is a useful research compound. Its molecular formula is C8H9ClN2O. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorophenyl)-N'-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorophenyl)-N'-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氯酚的环境影响和毒性
氯酚,包括与 2-(3-氯苯基)-N'-羟乙酰胺相关的化合物,已对其环境影响和毒性进行了广泛的研究。对氯酚对水生环境影响的综述显示,对哺乳动物和水生生物有中等的毒性作用,长期接触对鱼类构成相当大的风险。这些化合物在环境中的持久性各不相同,在存在能够生物降解它们的适应性微生物菌群时较低,但在某些条件下可能变得中等至高。预计生物蓄积性较低,但其强烈的感官效应值得注意 (Krijgsheld & Gen, 1986)。
与氯酚相关的健康风险
氯酚与健康风险,特别是癌症之间的关联一直备受关注。研究已将苯氧乙酸类除草剂和氯酚与软组织肉瘤和非霍奇金淋巴瘤联系起来。然而,因果关系的证据对于非霍奇金淋巴瘤仍然最强,反映出这些化合物使用相关的微弱效应或混杂暴露 (Kelly & Guidotti, 1989)。
降解和修复技术
对氯酚降解的研究突出了零价铁和铁基双金属系统在对这些污染物进行脱氯方面的功效。这些系统为克服直接氯酚修复的局限性(例如随时间推移的表面钝化)提供了有希望的解决方案。这些方法的效率根据所使用的金属组合和目标氯酚的特性而异,这表明了补救策略的细致方法 (Gunawardana, Singhal, & Swedlund, 2011)。
对除草剂毒性和环境存在的见解
对广泛使用的除草剂和相关化合物 2,4-D 毒性的科学计量学综述提供了对全球研究趋势的见解,并确定了未来调查的关键领域。该研究强调了关注分子生物学、基因表达和农药降解以进一步了解像 2,4-D 这样的除草剂对环境和健康的影响的重要性 (Zuanazzi, Ghisi, & Oliveira, 2020)。
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been found to inhibit oxidative phosphorylation . CCCP acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
A study investigating the in vivo metabolism of a similar compound in rats was conducted using high-performance liquid chromatography (hplc) .
Result of Action
Similar compounds, such as cccp, have been found to cause the gradual destruction of living cells and death of the organism .
Action Environment
It is known that the environment can significantly impact the effectiveness and stability of similar compounds .
生化分析
Biochemical Properties
2-(3-chlorophenyl)-N’-hydroxyethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, influencing mitochondrial function and energy production . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to alterations in their activity.
Cellular Effects
The effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in mitochondrial function, leading to altered energy production and increased oxidative stress . Additionally, it has been linked to changes in gene expression related to mitochondrial maintenance and function .
Molecular Mechanism
At the molecular level, 2-(3-chlorophenyl)-N’-hydroxyethanimidamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit oxidative phosphorylation by acting as a protonophore, disrupting the proton gradient across the mitochondrial membrane . This disruption affects ATP synthesis and overall cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have indicated that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and altered cellular metabolism . Additionally, its stability in various experimental conditions can affect the reproducibility of results.
Dosage Effects in Animal Models
The effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced mitochondrial function and increased lifespan in certain models . At higher doses, it can induce toxic effects, including severe mitochondrial dysfunction and cell death . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(3-chlorophenyl)-N’-hydroxyethanimidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and energy metabolism . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide within cells and tissues are essential for its biological activity. It is transported across cellular membranes and distributed to various organelles, including mitochondria . The compound’s interaction with transporters and binding proteins influences its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide is primarily within the mitochondria. This localization is critical for its activity, as it directly affects mitochondrial function and energy production . The compound may also undergo post-translational modifications that direct it to specific mitochondrial compartments, further influencing its biochemical effects.
属性
IUPAC Name |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJREHZYDXQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



